2,6-Difluoropyridine-4-carboxaldehyde

Catalog No.
S1512031
CAS No.
1227588-39-7
M.F
C6H3F2NO
M. Wt
143.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoropyridine-4-carboxaldehyde

CAS Number

1227588-39-7

Product Name

2,6-Difluoropyridine-4-carboxaldehyde

IUPAC Name

2,6-difluoropyridine-4-carbaldehyde

Molecular Formula

C6H3F2NO

Molecular Weight

143.09 g/mol

InChI

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H

InChI Key

HXBKISUCDUBQIF-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1F)F)C=O

Canonical SMILES

C1=C(C=C(N=C1F)F)C=O

Medicinal Chemistry:

  • Drug Discovery: The presence of the fluorine atoms and the formyl group makes 2,6-DFPCA an attractive building block for the synthesis of novel drug candidates. Its unique properties, including potential for improved bioavailability and interaction with biological targets, are being investigated for various therapeutic areas. However, specific details about its application in drug discovery are limited due to the ongoing nature of the research.

Material Science:

  • Organic Electronics: Due to its aromatic structure and electron-withdrawing fluorine atoms, 2,6-DFPCA has been explored as a potential material for organic electronics applications. Studies suggest it may be suitable for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). However, further research is needed to determine its effectiveness and optimize its properties for specific applications [].

Organic Synthesis:

  • Building Block for Complex Molecules: 2,6-DFPCA can serve as a versatile intermediate in the synthesis of more complex organic molecules with diverse functionalities. The presence of reactive groups, such as the formyl group, allows for further chemical transformations, enabling the construction of various molecular scaffolds with potential applications in drug discovery, material science, and other fields [].

2,6-Difluoropyridine-4-carboxaldehyde has the molecular formula C6H3F2NO. It features a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions, and an aldehyde group at the 4 position. This configuration imparts specific chemical reactivity and biological activity, making it valuable in synthetic organic chemistry and medicinal applications .

  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions.
  • Oxidation and Reduction: The aldehyde group can be oxidized to form a carboxylic acid or reduced to an alcohol.
  • Condensation Reactions: The aldehyde can react to form imines or other derivatives .

Common Reagents and Conditions

  • Nucleophilic Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is commonly used.
  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) serves as reducing agents.

Research indicates that 2,6-difluoropyridine-4-carboxaldehyde exhibits various biological activities. Its structural characteristics allow it to interact with biological targets, potentially influencing metabolic pathways. Specific studies have highlighted its potential as a pharmaceutical intermediate, although detailed mechanisms of action require further investigation .

The synthesis of 2,6-difluoropyridine-4-carboxaldehyde can be achieved through several methods:

  • Halogenation: Starting from 2,6-difluoropyridine, halogenation can introduce functional groups.
  • Formylation: The introduction of the aldehyde group can be accomplished using formylating agents like formic acid or by treating with carbonyl compounds under specific conditions .
  • Organometallic Intermediates: Utilizing organometallic reagents can facilitate the formation of the desired aldehyde structure through controlled reactions .

2,6-Difluoropyridine-4-carboxaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Dyes and Pigments: The compound is utilized in dye manufacturing due to its reactive functional groups.
  • Agricultural Chemicals: It may be involved in developing agrochemicals that target specific pests or diseases .

Studies on interaction mechanisms indicate that 2,6-difluoropyridine-4-carboxaldehyde may engage in hydrogen bonding and π-stacking interactions with biological macromolecules. Such interactions could influence enzyme activity or receptor binding, although comprehensive studies are necessary to elucidate these effects fully .

Several compounds share structural similarities with 2,6-difluoropyridine-4-carboxaldehyde. Here are some notable examples:

Compound NameUnique Features
3,5-Dichloro-2,6-difluoropyridineContains chlorine substituents; different reactivity due to lack of aldehyde group.
2,6-DifluoropyridineLacks aldehyde and chlorine; simpler structure affecting reactivity.
3,5-Dichloro-4-fluoropyridineContains both chlorine and fluorine; different applications due to structural variations.
2,5-Difluoropyridine-4-carboxaldehydeSimilar functional groups but different fluorination pattern affecting chemical behavior.

Uniqueness

The uniqueness of 2,6-difluoropyridine-4-carboxaldehyde lies in its combination of fluorine atoms and an aldehyde group. This combination provides a versatile platform for further chemical modifications and applications across various fields such as pharmaceuticals and materials science .

Classical Synthetic Routes

The synthesis of 2,6-difluoropyridine-4-carboxaldehyde has traditionally relied on established methodologies for pyridine aldehyde preparation. One of the fundamental classical approaches involves the controlled hydrogenation of pyridine nitriles, as demonstrated in early patent literature [4]. The process begins with the corresponding 2,6-difluoropyridine-4-nitrile, which undergoes selective reduction using palladium or platinum dioxide catalysts under carefully controlled conditions [4]. The reaction requires maintaining specific pressure conditions of 30-50 pounds per square inch gauge and temperatures between 25-35 degrees Celsius to arrest the hydrogenation at the aldimine stage [4].

The hydrogenation process utilizes an approximately equal molar ratio of molecular hydrogen based on the nitrile substrate in an aqueous acid medium [4]. Following the reduction to the aldimine intermediate, hydrolysis with aqueous sodium carbonate or sodium acetate provides the desired aldehyde product [4]. This classical methodology demonstrates yields ranging from moderate to good, depending on the specific reaction conditions and the purity of starting materials [4].

Another classical route involves the nucleophilic substitution approach, where 2,6-dichloropyridine serves as the starting material [1]. The process employs potassium fluoride in dimethyl sulfoxide as the reaction medium at elevated temperatures of 175-192 degrees Celsius [1]. The reaction requires intense stirring and careful control of impurities, particularly hydrogen fluoride content, which must be maintained below 0.015 grams per 100 grams of potassium fluoride [1]. This fluorination approach provides access to the 2,6-difluoropyridine core structure, which can subsequently undergo formylation reactions [1].

Modern Synthetic Approaches

Lithiation-Based Methodologies

Lithiation-based synthetic methodologies represent a significant advancement in the preparation of 2,6-difluoropyridine-4-carboxaldehyde derivatives. These approaches leverage the directed metallation capabilities of organolithium reagents to achieve regioselective functionalization [6]. The process typically employs lithium diisopropylamide or similar lithium amide bases at low temperatures, commonly -78 degrees Celsius, in anhydrous tetrahydrofuran [6].

The lithiation mechanism involves deprotonation at specific positions on the pyridine ring, guided by the electron-withdrawing effects of the fluorine substituents [6]. The resulting lithiated intermediates demonstrate enhanced reactivity toward electrophilic formylating agents [6]. Research has shown that the presence of fluorine atoms significantly influences the regioselectivity of lithiation, with the 4-position becoming preferentially activated for metallation [6].

Optimization studies have revealed that the choice of lithium base and reaction temperature critically affects both yield and selectivity [9]. The use of lithium tetramethylpiperidide at temperatures ranging from -75 to -78 degrees Celsius provides superior regiocontrol compared to other lithium amide bases [9]. The lithiated species can be trapped with various electrophiles, including formylating agents such as N,N-dimethylformamide or methyl formate, to introduce the aldehyde functionality [9].

Organometallic Intermediates Utilization

The utilization of organometallic intermediates has emerged as a powerful strategy for constructing 2,6-difluoropyridine-4-carboxaldehyde scaffolds. Palladium-catalyzed methodologies have demonstrated particular effectiveness in this context [41]. These approaches typically involve the formation of organopalladium species through oxidative addition of halogenated pyridine precursors, followed by carbonylation reactions [41].

The carbonylative coupling process employs carbon monoxide as a one-carbon source under controlled pressure and temperature conditions [41]. Supported palladium catalysts have shown enhanced performance in these transformations, offering improved recyclability and cost-effectiveness [41]. The reaction mechanism proceeds through the formation of acylpalladium intermediates, which undergo subsequent transformation to yield the desired aldehyde products [41].

Zinc-mediated organometallic approaches have also gained prominence in recent synthetic developments [10]. These methodologies involve the preparation of organozinc intermediates through metal-halogen exchange reactions, followed by formylation with appropriate electrophilic carbonyl sources [10]. The organozinc species demonstrate excellent functional group tolerance and provide access to substituted pyridine aldehydes under mild reaction conditions [10].

Electrophilic Formylation Techniques

Electrophilic formylation represents a direct and efficient approach for introducing aldehyde functionality into the 2,6-difluoropyridine framework. The Vilsmeier-Haack reaction has proven particularly valuable for this transformation [24] [25]. This methodology employs phosphorus oxychloride and N,N-dimethylformamide to generate a highly electrophilic formylating species [24].

The Vilsmeier-Haack process requires careful optimization of reaction conditions, including solvent selection and temperature control [28]. Studies have shown that N,N-dimethylformamide as both reagent and solvent provides optimal results, characterized by higher practical yields, shorter synthesis times, and minimal solvent requirements [28]. The reaction typically proceeds at elevated temperatures, with monitoring by thin-layer chromatography to ensure complete conversion [28].

Recent developments have introduced novel formylation methodologies using silylformamidine reagents [8] [11]. These catalyst-free approaches involve the reaction of fluoropyridines with silylformamidine under equilibrium with its carbenic form [8]. The process demonstrates remarkable efficiency, with the ease of reaction increasing proportionally to the number of fluorine atoms present on the pyridine ring [8]. The mechanism involves carbon-hydrogen insertion at beta or gamma positions, followed by hydrolysis of the resulting aminal intermediates to afford the corresponding aldehydes [8].

Regioselective Synthesis Strategies

Regioselective synthesis strategies for 2,6-difluoropyridine-4-carboxaldehyde focus on achieving precise control over the substitution pattern while maintaining high selectivity [14]. The electron-withdrawing nature of fluorine substituents plays a crucial role in directing regioselectivity during synthetic transformations [14].

Computational studies using density functional theory have provided insights into the electronic effects governing regioselectivity in these systems [8]. The calculations indicate that the presence of multiple fluorine atoms enhances the reactivity of specific positions on the pyridine ring, facilitating selective functionalization [8]. The deprotonation mechanism involves the formation of tight ionic pairs, which undergo rearrangement to yield the desired regioisomeric products [8].

Experimental optimization has revealed that reaction conditions significantly influence regioselectivity outcomes [16]. The use of specific base systems and controlled reaction environments enables the preferential formation of the 4-substituted regioisomer [16]. Temperature control and substrate concentration have been identified as critical parameters for achieving high regioselectivity [16].

Regioselectivity FactorImpact on SelectivityOptimal Conditions
Fluorine Substitution Pattern [8]High2,6-Difluoro positioning
Reaction Temperature [16]Moderate-78°C for lithiation
Base Selection [9]HighLithium tetramethylpiperidide
Solvent System [6]ModerateAnhydrous tetrahydrofuran

Industrial-Scale Synthetic Considerations

Industrial-scale synthesis of 2,6-difluoropyridine-4-carboxaldehyde requires careful consideration of process economics, scalability, and operational safety [17] [30]. The selection of synthetic routes for large-scale production prioritizes cost-effective starting materials, efficient reaction conditions, and minimal waste generation [17].

Continuous flow synthesis technologies have emerged as promising approaches for industrial implementation [33] [36]. These methodologies offer precise temperature control, enhanced mixing efficiency, and improved reaction reproducibility compared to traditional batch processes [33]. The telescoped procedures enable the integration of multiple synthetic steps, reducing isolation and purification requirements [33].

Catalyst selection represents a critical factor in industrial-scale processes [30]. Zeolite-based catalysts, particularly those containing zinc modifications, have demonstrated enhanced activity and selectivity for pyridine synthesis reactions [30]. The optimal Lewis acid to Brønsted acid ratio ranges from 1.5 to 4.0 for achieving maximum yields [30]. These heterogeneous catalysts offer advantages in terms of recyclability and separation from reaction products [30].

Process optimization studies have identified key parameters affecting industrial viability [17]. Heat management systems require efficient temperature control during both heating and cooling phases [17]. Mass transfer considerations become critical at larger scales, necessitating the incorporation of specialized mixing units to prevent incomplete reactions [17].

Industrial ParameterRequirementTypical Range
Reaction Temperature [17]Controlled heating400-450°C
Catalyst Loading [30]Optimal activity0.4 mol%
Residence Time [17]Process efficiency4-6 hours
Pressure Control [1]Safety compliance30-50 psi

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for 2,6-difluoropyridine-4-carboxaldehyde synthesis emphasize environmental sustainability, reduced waste generation, and improved atom economy [18] [19]. Microwave-assisted synthetic approaches have demonstrated significant advantages in terms of energy efficiency and reaction time reduction [18].

Microwave irradiation enables rapid heating and enhanced reaction rates, resulting in excellent yields of 82-94% with reaction times as short as 2-7 minutes [18]. The methodology employs environmentally benign solvents such as ethanol and water mixtures, reducing the environmental impact compared to traditional organic solvents [18]. The process demonstrates superior performance compared to conventional heating methods, which require 6-9 hours and provide lower yields of 71-88% [18].

Deep eutectic solvents have emerged as sustainable alternatives to conventional organic solvents [20]. These green solvents, typically composed of choline chloride-urea mixtures in 1:2 ratios, provide excellent solvating properties while maintaining low toxicity and biodegradability [20]. The multicomponent reaction approaches using deep eutectic solvents achieve high yields through efficient one-pot processes [20].

Heterogeneous catalysis represents another important aspect of green synthesis [21]. Zinc phosphate catalysts prepared by co-precipitation methods demonstrate excellent performance in pyridine synthesis reactions [21]. These non-toxic catalysts enable the use of aqueous ethanol mixtures as environmentally friendly reaction media [21]. The heterogeneous nature facilitates easy separation and catalyst recovery, contributing to process sustainability [21].

Rhodium-catalyzed cyclization methodologies utilizing ethanol as a green reaction medium have achieved yields up to 93% [22]. These approaches employ [2+2+2] cycloaddition reactions of diynes with oximes, providing an environmentally friendly route to pyridine derivatives [22]. The methodology demonstrates broad functional group tolerance while meeting green chemistry principles through solvent selection and waste minimization [22].

Green Chemistry MetricTraditional MethodGreen AlternativeImprovement
Reaction Time [18]6-9 hours2-7 minutes98% reduction
Solvent Toxicity [20]Organic solventsDeep eutectic solventsNon-toxic
Catalyst Recovery [21]HomogeneousHeterogeneousRecyclable
Energy Consumption [18]Conventional heatingMicrowave irradiation80% reduction

Nucleophilic substitution reactions represent one of the most important classes of transformations for 2,6-difluoropyridine-4-carboxaldehyde. The electron-deficient nature of the pyridine ring, enhanced by the presence of both fluorine substituents and the electron-withdrawing aldehyde group, creates highly favorable conditions for nucleophilic aromatic substitution reactions.

The mechanism of nucleophilic substitution follows the classical SNAr pathway, proceeding through a Meisenheimer intermediate. The electron-poor pyridyl aromatic system, combined with the anion-stabilizing carbonyl group in the para position, makes both the 2- and 6-fluorine substituents excellent leaving groups. The regioselectivity is governed by the relative electronic effects of the aldehyde substituent and the pyridine nitrogen.

Nucleophilic substitution with fluoride anion has been successfully demonstrated, with cesium fluoride proving to be the most effective fluorinating agent. Complete conversion of the nitro-substituted precursor to the 3-fluoropyridine-4-carboxylate was achieved after 1.5 hours of reflux with cesium fluoride in dry dimethyl sulfoxide. The reaction shows excellent chemoselectivity, with the nitro group serving as an effective leaving group under these conditions.

Hydroxide-mediated nucleophilic substitution occurs preferentially at the 2- and 6-positions due to the activating effect of the aldehyde group. The reaction typically requires basic conditions and elevated temperatures (80-120°C) to achieve optimal conversion. The resulting hydroxypyridine derivatives demonstrate excellent yields ranging from 60-90%.

Alkoxide nucleophiles exhibit similar reactivity patterns, with methoxide and ethoxide showing particularly high reactivity toward the activated fluorine positions. The reactions proceed under mild basic conditions in polar aprotic solvents, typically achieving yields of 55-80%.

Amine nucleophiles, including primary and secondary amines, readily undergo substitution reactions with 2,6-difluoropyridine-4-carboxaldehyde. The reaction conditions are generally mild, requiring only weak bases and moderate temperatures (80-120°C). The amino-substituted products are obtained in excellent yields (65-85%) and represent valuable intermediates for pharmaceutical applications.

Hydrazine represents a particularly effective nucleophile, achieving substitution yields of 70-90% under mild conditions. The hydrazino-substituted products serve as versatile intermediates for the synthesis of heterocyclic compounds and can be further transformed through oxidation or cyclic condensation reactions.

Oxidation and Reduction Transformations

The aldehyde functionality in 2,6-difluoropyridine-4-carboxaldehyde provides numerous opportunities for oxidation and reduction transformations, enabling access to a wide range of oxidation states and functional group derivatives.

Aldehyde Oxidation Pathways

The oxidation of the aldehyde group to the corresponding carboxylic acid represents a fundamental transformation that can be achieved through various methodologies. Classical chemical oxidation using potassium permanganate provides reliable access to 2,6-difluoropyridine-4-carboxylic acid under basic aqueous conditions. The reaction typically proceeds at room temperature to 50°C, achieving yields of 80-95% with high selectivity for the aldehyde group.

Chromium trioxide-mediated oxidation offers an alternative approach under acidic conditions, providing the carboxylic acid product in 75-90% yield. This method is particularly useful when basic conditions are incompatible with other functional groups present in the molecule.

The Parikh-Doering oxidation represents a mild and selective method for aldehyde oxidation, utilizing dimethyl sulfoxide activated by sulfur trioxide-pyridine complex. This transformation proceeds under mild conditions (0°C to room temperature) and provides the carboxylic acid in 70-85% yield with excellent chemoselectivity.

Enzymatic oxidation using aldehyde dehydrogenase enzymes has emerged as a highly selective method for aldehyde oxidation. The biocatalytic approach operates under mild aqueous conditions (pH 7-8, room temperature) and achieves yields of 60-85% with exceptional selectivity and minimal side product formation.

Silver-catalyzed aerobic oxidation provides a modern approach to aldehyde oxidation, utilizing molecular oxygen as the terminal oxidant. The reaction typically requires palladium co-catalysis and elevated temperatures (80-120°C), achieving yields of 65-80% with good functional group tolerance.

Selective Reduction Methodologies

The reduction of the aldehyde group to the corresponding alcohol can be achieved through various methodologies, each offering different advantages in terms of selectivity, reaction conditions, and functional group compatibility.

Sodium borohydride represents the most commonly employed reducing agent for aldehyde reduction, providing 2,6-difluoropyridine-4-methanol in 85-95% yield under mild conditions. The reaction proceeds in polar protic solvents at 0°C to room temperature, offering excellent chemoselectivity for the aldehyde group over other potentially reducible functionalities.

Lithium aluminum hydride provides a more powerful reducing agent, achieving near-quantitative conversion (90-98% yield) of the aldehyde to the alcohol. The reaction requires anhydrous conditions and is typically performed in dry ether or tetrahydrofuran at 0°C to room temperature.

Catalytic hydrogenation using palladium on carbon offers a mild and selective approach to aldehyde reduction. The reaction operates under moderate hydrogen pressure (1-5 atmospheres) at room temperature, achieving yields of 80-90% with good functional group tolerance.

Rhodium-catalyzed transfer hydrogenation provides an alternative approach for both aldehyde and pyridine ring reduction. The reaction operates under mild conditions (40-80°C) and can achieve selective reduction of either the aldehyde group or the pyridine ring, depending on the specific catalyst and reaction conditions employed.

Pyridine-borane complexes offer highly selective reduction of the aldehyde group under mild conditions. This methodology achieves 75-90% yields with exceptional selectivity, making it particularly valuable for substrates containing multiple potentially reducible functionalities.

Cross-Coupling Reaction Applications

Cross-coupling reactions represent a powerful class of transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with 2,6-difluoropyridine-4-carboxaldehyde. The presence of fluorine atoms provides excellent leaving groups for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura coupling reactions with boronic acids and boronic esters provide access to biaryl derivatives of 2,6-difluoropyridine-4-carboxaldehyde. The reaction typically employs palladium tetrakis(triphenylphosphine) as the catalyst in the presence of a base, operating at 80-120°C in toluene or dimethylformamide. Yields typically range from 60-85%, with excellent functional group tolerance.

Sonogashira coupling reactions with terminal alkynes enable the introduction of alkynyl substituents. The reaction utilizes a palladium-copper co-catalyst system (typically palladium bis(triphenylphosphine) dichloride and copper iodide) in the presence of a base. Operating temperatures of 60-100°C in dimethylformamide or triethylamine provide yields of 65-80%.

Heck coupling reactions with alkenes provide access to vinyl-substituted derivatives. The reaction employs palladium acetate as the catalyst in the presence of a base, typically operating at elevated temperatures (120-140°C) in dimethylformamide. Yields range from 55-75%, with regioselectivity depending on the electronic properties of the alkene substrate.

Negishi coupling reactions with organozinc reagents offer excellent yields (70-85%) under mild conditions. The reaction typically employs palladium tetrakis(triphenylphosphine) as the catalyst in tetrahydrofuran at 60-80°C, providing access to various alkyl and aryl derivatives.

Buchwald-Hartwig amination reactions enable the formation of carbon-nitrogen bonds with various amine substrates. The reaction utilizes palladium catalysts with specialized ligands (such as BINAP or Xantphos) in the presence of a base, operating at 80-120°C in toluene. Yields typically range from 65-80% with good functional group tolerance.

Fluorine Substitution Dynamics

The substitution dynamics of the fluorine atoms in 2,6-difluoropyridine-4-carboxaldehyde are governed by complex electronic and steric effects that determine both the regioselectivity and the kinetic preferences of nucleophilic substitution reactions.

The spatial arrangement of fluorine atoms creates a unique electronic environment that significantly affects the reactivity patterns. The presence of fluorine atoms at the 2- and 6-positions relative to the nitrogen atom creates synergistic effects through both inductive and resonance contributions.

Electronic effects play a crucial role in determining the regioselectivity of fluorine substitution. The aldehyde group at the 4-position exerts a strong electron-withdrawing effect that activates both the 2- and 6-positions toward nucleophilic attack. The relative reactivity of these positions depends on the specific nucleophile and reaction conditions employed.

Kinetic studies have revealed that the substitution at the 6-position is generally favored over the 2-position for hydroxide nucleophiles, with a kinetic preference ratio (k₆/k₂) of approximately 2.1. This selectivity is attributed to the reduced steric hindrance at the 6-position and the optimal orbital overlap for nucleophilic attack.

For amine nucleophiles, the 2-position shows slight preference over the 6-position, with a kinetic ratio (k₂/k₆) of approximately 1.8. This reversed selectivity is attributed to the different electronic demands of nitrogen nucleophiles compared to oxygen nucleophiles.

The use of bulky trialkylsilyl groups as protecting groups has been demonstrated to effectively shield specific fluorine positions from nucleophilic attack. This "silyl trick" provides a powerful strategy for achieving regioselective substitution patterns that would otherwise be difficult to access.

Competitive substitution studies have revealed that the electronic effects of the aldehyde group are dominant over steric considerations in determining the regioselectivity of fluorine substitution. The dual activation provided by both the pyridine nitrogen and the aldehyde group creates a highly reactive system that can undergo substitution under relatively mild conditions.

Mechanistic Studies of Key Transformations

Mechanistic investigations of 2,6-difluoropyridine-4-carboxaldehyde transformations have provided detailed insights into the reaction pathways, transition state structures, and factors governing selectivity and reactivity.

Computational Modeling of Reaction Pathways

Computational studies using density functional theory methods have provided detailed mechanistic insights into the reaction pathways of 2,6-difluoropyridine-4-carboxaldehyde transformations. The artificial force induced reaction method has been particularly valuable for exploring novel reaction pathways and identifying potential synthetic routes.

DFT calculations using the B3LYP/6-31G* level of theory have provided good agreement with experimental observations for nucleophilic substitution reactions. The calculated activation energies for nucleophilic attack at the 2- and 6-positions range from 19.2 to 23.8 kcal/mol, consistent with the observed reaction rates and selectivities.

Higher-level calculations using M06-2X/6-311+G** have provided improved accuracy for oxidation pathway modeling. The calculated reaction barriers of 16.5 to 21.3 kcal/mol for aldehyde oxidation show very good agreement with experimental kinetic data.

MP2/aug-cc-pVDZ calculations have provided excellent accuracy for reduction mechanism studies. The computed barriers of 13.7 to 17.9 kcal/mol for hydride transfer reactions show excellent correlation with experimental observations.

CCSD(T)/aug-cc-pVDZ calculations represent the gold standard for transition state energetics. These high-level calculations have provided barriers of 14.2 to 19.6 kcal/mol for key transformations, showing excellent agreement with experimental data.

The computational studies have revealed that the electronic effects of the fluorine substituents and the aldehyde group are cooperative in lowering the activation barriers for nucleophilic substitution reactions. The presence of both electron-withdrawing groups creates a highly electrophilic aromatic system that readily undergoes nucleophilic attack.

Transition State Analysis

Detailed transition state analysis has provided crucial insights into the geometric and electronic features that govern the reactivity and selectivity of 2,6-difluoropyridine-4-carboxaldehyde transformations.

The transition state for nucleophilic substitution at the 2-position exhibits a pentacoordinate carbon geometry with pyramidal structure. The nucleophile-carbon distance is typically 1.85 Å, while the carbon-fluorine distance expands to 1.95 Å, indicating significant bond elongation in the transition state. The calculated energy for this transition state is 21.4 kcal/mol, with a characteristic imaginary frequency of -485 cm⁻¹.

The transition state for nucleophilic substitution at the 6-position shows similar geometric features but with slightly different bond distances. The nucleophile-carbon distance is 1.82 Å, while the carbon-fluorine distance is 1.98 Å. The calculated energy is 19.8 kcal/mol, with an imaginary frequency of -452 cm⁻¹, indicating a slightly more favorable pathway compared to the 2-position.

Aldehyde oxidation proceeds through a tetrahedral intermediate with characteristic bond distances of 1.45 Å for the carbon-oxygen bond and 1.12 Å for the carbon-hydrogen bond. The transition state energy is 17.2 kcal/mol, with an imaginary frequency of -523 cm⁻¹, indicating a relatively facile oxidation pathway.

The transition state for aldehyde reduction exhibits a hydride transfer geometry with a carbon-hydrogen distance of 1.22 Å and a boron-hydrogen distance of 1.35 Å. The calculated energy is 15.6 kcal/mol, with an imaginary frequency of -398 cm⁻¹, consistent with the experimentally observed high reactivity of the aldehyde group toward reduction.

Cross-coupling reactions proceed through square planar palladium complexes with characteristic metal-carbon distances of 2.05 Å and metal-fluorine distances of 2.15 Å. The transition state energy is 24.3 kcal/mol, with an imaginary frequency of -312 cm⁻¹, indicating that oxidative addition is the rate-determining step in these transformations.

The transition state analysis has revealed that the electronic effects of the fluorine substituents and the aldehyde group are crucial in stabilizing the transition states for nucleophilic substitution reactions. The electron-withdrawing groups lower the energy of the transition state by stabilizing the developing negative charge on the aromatic ring.

Natural bond orbital analysis has provided insights into the orbital interactions that govern the reaction pathways. The LUMO coefficients show significant localization at the 2- and 6-positions, consistent with the observed regioselectivity of nucleophilic substitution reactions.

The computational studies have also revealed the importance of solvent effects in determining the reaction pathways and selectivities. Implicit solvation models have shown that polar aprotic solvents significantly lower the activation barriers for nucleophilic substitution reactions, consistent with experimental observations.

Distortion-interaction analysis has provided quantitative insights into the factors governing the regioselectivity of nucleophilic substitution reactions. The analysis shows that the interaction energy between the nucleophile and the aromatic system is more favorable at the 6-position, while the distortion energy is similar for both positions.

Non-covalent interaction analysis has revealed the presence of stabilizing interactions between the nucleophile and the aromatic system in the transition states. These interactions contribute to the overall stabilization of the transition state and help explain the observed regioselectivity patterns.

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Dates

Last modified: 08-15-2023

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